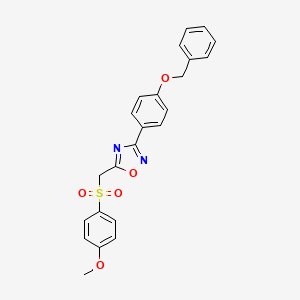![molecular formula C20H17BrN4O3S2 B3002130 N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 932529-60-7](/img/structure/B3002130.png)
N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
The compound this compound is a complex organic molecule that may have potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential applications and properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, which were investigated both experimentally and theoretically . Similar methods could be applied to synthesize the compound of interest, with careful consideration of the functional groups and the stability of intermediates.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using computational methods such as Gaussian09 software package, as seen in the synthesis of benzoxazole derivatives . These studies include HOMO and LUMO analysis to determine charge transfer within the molecule and NBO analysis for stability arising from hyper-conjugative interactions. Such computational studies would be essential for understanding the electronic properties and reactivity of this compound.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the nature of the acetamide moiety. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activities . The presence of a bromophenyl group in the compound of interest suggests potential for interactions with biological targets, as halogens are often involved in key binding interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be quite diverse, depending on their molecular structure. Compounds like the one being analyzed may exhibit a range of solubilities, melting points, and stabilities. The first hyperpolarizability of similar compounds suggests potential for non-linear optical (NLO) applications . Additionally, the antimicrobial properties of related benzoxazole compounds indicate that the compound may also possess biological activity .
Scientific Research Applications
Antiviral Properties
- Derivatives of the compound showed promising anti-HIV properties. Modifications at certain positions of the compound's structure led to improved anti-HIV activity, with some derivatives being more effective against several strains of HIV-1 and HIV-2 than the parent compound (Mizuhara, Oishi, Ohno, Shimura, Matsuoka, & Fujii, 2012).
Antimicrobial Activity
- Some derivatives displayed significant antimicrobial properties. Specifically, compounds 12a and 14a exhibited high activity against various microbial strains, and the synthesis process involved the reaction of acetamide derivatives with nitrogen-based nucleophiles (Fahim & Ismael, 2019).
Antitumor Evaluation
- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, based on the 2-(4-aminophenyl)benzothiazole structure, were synthesized and screened for antitumor activity. Two compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibition
- Certain derivatives were evaluated as potential inhibitors of the 15-lipoxygenase enzyme, with some showing promising inhibitory activity (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Insecticidal Properties
- Novel derivatives were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S2/c1-2-25-16-6-4-3-5-15(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-14-9-7-13(21)8-10-14/h3-11H,2,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAHTHUSXVYJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)
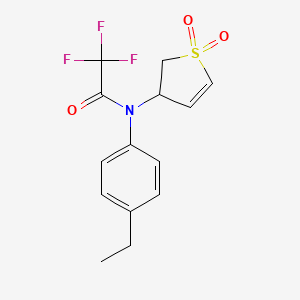
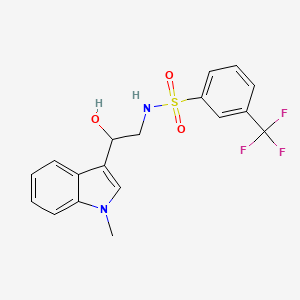
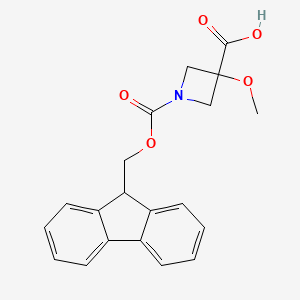
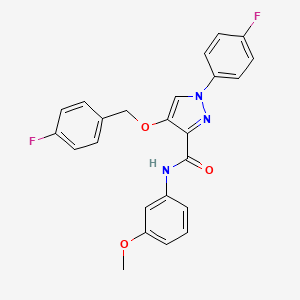
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)

![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)
![Benzyl 2-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3002065.png)
